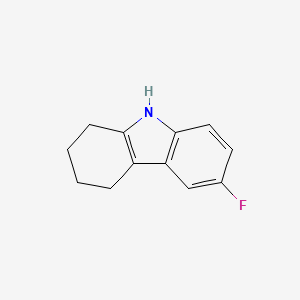

6-fluoro-2,3,4,9-tetrahydro-1H-carbazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-2,3,4,9-tetrahydro-1H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,14H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQOAURZPIFPOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407982 | |

| Record name | 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2367-17-1 | |

| Record name | 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-fluoro-2,3,4,9-tetrahydro-1H-carbazole is a fluorinated derivative of the tetrahydrocarbazole scaffold, a prominent heterocyclic motif in medicinal chemistry. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of organic molecules, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This document provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its role as a key intermediate in the development of novel therapeutics, particularly those targeting the central nervous system.

Carbazole and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antitumor, and neuroprotective effects.[1] The tetrahydrocarbazole core is a structural component of many biologically active molecules and natural products.[2] Specifically, this compound serves as a crucial building block in the synthesis of pharmaceutical compounds, especially in the development of serotonin receptor modulators for the potential treatment of neurological and psychiatric conditions such as depression and anxiety.[3] The fluorinated structure is thought to improve binding affinity and metabolic stability in drug candidates.[3]

Synthesis

The primary and most established method for the synthesis of this compound is the Fischer indole synthesis.[4][5] This reaction involves the acid-catalyzed condensation of a substituted phenylhydrazine with an aldehyde or ketone, followed by a[6][6]-sigmatropic rearrangement to form the indole ring system.[4]

Fischer Indole Synthesis Workflow

The synthesis of this compound proceeds by reacting 4-fluorophenylhydrazine (or its hydrochloride salt) with cyclohexanone in the presence of an acid catalyst.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of a tetrahydrocarbazole derivative via the Fischer indole synthesis, which can be adapted for this compound.[5]

Materials:

-

4-Fluorophenylhydrazine hydrochloride

-

Cyclohexanone

-

Glacial Acetic Acid

-

Ice-cold water

-

Methanol or Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorophenylhydrazine hydrochloride (1.0 equivalent) in glacial acetic acid.

-

Addition of Ketone: To the stirring solution, add cyclohexanone (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux with continuous stirring. Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 30-60 minutes.[5]

-

Work-up: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water while stirring.

-

Isolation: The crude product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected solid with cold water, followed by a small amount of cold methanol to remove impurities. For further purification, the product can be recrystallized from a suitable solvent such as methanol or ethanol.[5]

A similar procedure for a related derivative, this compound-3-carboxylic acid ethyl ester, involves refluxing 4-cyclohexanonecarboxylic acid ethyl ester and 4-fluorophenylhydrazine hydrochloride in anhydrous ethanol overnight.[7]

Physicochemical Properties

Quantitative data for this compound is limited. The following tables summarize the available data for the target compound and a closely related derivative.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂FN | [8] |

| Molecular Weight | 189.23 g/mol | [8] |

| CAS Number | 2367-17-1 | [8] |

| Topological Polar Surface Area (TPSA) | 15.79 Ų | [8] |

| LogP (calculated) | 3.1858 | [8] |

| Hydrogen Bond Donors | 1 | [8] |

| Hydrogen Bond Acceptors | 0 | [8] |

| Rotatable Bonds | 0 | [8] |

Table 2: Physicochemical Properties of 6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-carbazole

| Property | Value | Source |

| Physical State | Crystalline solid | [9] |

| Melting Point | 98-102 °C | [9] |

| Solubility in DMSO | 12 mg/mL | [9] |

| Aqueous Solubility | <0.1 mg/mL | [9] |

Biological Activity and Potential Applications

This compound is primarily utilized as a key intermediate in the synthesis of pharmacologically active molecules, particularly those targeting serotonin receptors.[3] The tetrahydrocarbazole scaffold has been identified as a promising framework for the development of ligands for various G-protein coupled receptors.

Role in Serotonergic Signaling

Tetrahydrocarbazole derivatives have been investigated as ligands for serotonin receptors, particularly the 5-HT6 receptor.[10] Antagonists of the 5-HT6 receptor are of interest for the treatment of cognitive deficits associated with schizophrenia and Alzheimer's disease. The general hypothesis is that by modulating serotonergic pathways, these compounds can influence downstream signaling cascades involved in learning, memory, and mood.

Quantitative Biological Data

Table 3: Biological Activity of a Representative Tetrahydrocarbazole Analog

| Compound | Target | Assay | Activity (Ki) | Source |

| N(9)-(4-aminobenzenesulfonyl)-9H-1,2,3,4-tetrahydrocarbazole | Human 5-HT6 Receptor | Radioligand Binding | 29 nM | [10] |

This data suggests that the tetrahydrocarbazole scaffold is a viable starting point for developing potent 5-HT6 receptor ligands. The introduction of the 6-fluoro substituent in the target compound of this guide is a strategic modification aimed at potentially improving potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and development. Its synthesis is readily achievable through the well-established Fischer indole synthesis. While comprehensive data on its physicochemical and biological properties are still emerging, the known characteristics of related tetrahydrocarbazole derivatives highlight its promise as a scaffold for developing novel therapeutics, particularly for neurological and psychiatric disorders mediated by the serotonin system. Further research into the specific biological targets and pharmacological profile of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

- 1. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wjarr.com [wjarr.com]

- 3. This compound [myskinrecipes.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Page loading... [guidechem.com]

- 7. This compound-3-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. 6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-carbazole () for sale [vulcanchem.com]

- 10. 1,2,3,4-tetrahydrocarbazoles as 5-HT6 serotonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Characteristics of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole, a heterocyclic compound of significant interest in medicinal chemistry. This document details its known physical and chemical properties, experimental protocols for its synthesis and analysis, and its potential role in biological signaling pathways.

Core Physicochemical Properties

This compound is a fluorinated derivative of the tetrahydrocarbazole scaffold, which is recognized as a "privileged structure" in drug discovery due to its ability to interact with a wide range of biological targets. The introduction of a fluorine atom at the 6-position can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile.

Quantitative Physicochemical Data

The following table summarizes the available quantitative data for this compound and related compounds for comparative purposes. It is important to note that experimentally determined values for the target compound are limited, and thus, data from closely related analogs and computational predictions are included.

| Property | This compound | 6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-carbazole (Analog) | This compound-3-carboxylic acid (Derivative) | Notes |

| Molecular Formula | C₁₂H₁₂FN[1][2][3][4] | C₁₃H₁₄FN[5] | C₁₅H₁₆FNO₂[6][7] | |

| Molecular Weight | 189.23 g/mol [1][2][3][4] | 203.25 g/mol [5] | 261.29 g/mol [6][7] | |

| Melting Point | 94-96 °C[8][9] | 98–102°C[5] | 185-195°C[6] | Experimental Value |

| Boiling Point | Not Experimentally Determined | Not Experimentally Determined | Not Experimentally Determined | |

| LogP (Octanol-Water Partition Coefficient) | 3.1858[1] | Not Determined | Not Determined | Computationally Predicted |

| Topological Polar Surface Area (TPSA) | 15.79 Ų[1] | Not Determined | Not Determined | Computationally Predicted |

| Aqueous Solubility | No Experimental Data Available | <0.1 mg/mL[5] | Not Determined | Data for analog suggests low aqueous solubility. |

| Solubility in Organic Solvents | Soluble in DMSO and ethanol (qualitative) | DMSO: 12 mg/mL, Ethanol: 4.2 mg/mL[5] | Not Determined | |

| pKa (Acid Dissociation Constant) | Not Experimentally Determined | Not Determined | 4.57 ± 0.20[6] | The pKa of the NH proton in the carbazole ring is expected to be weakly acidic. |

Experimental Protocols

The synthesis and analysis of this compound are crucial for its application in research and drug development. The following sections detail the methodologies for its preparation and characterization.

Synthesis via Fischer Indole Synthesis

The most common and versatile method for the synthesis of tetrahydrocarbazoles is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine and a ketone.

Protocol:

-

Formation of the Hydrazone:

-

In a round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride in a suitable solvent such as ethanol or glacial acetic acid.

-

Add an equimolar amount of cyclohexanone to the solution.

-

The mixture is typically stirred at room temperature or gently heated to facilitate the condensation reaction, leading to the formation of the corresponding phenylhydrazone. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Cyclization:

-

To the solution containing the formed hydrazone, add a strong acid catalyst. Common catalysts include sulfuric acid, polyphosphoric acid, or a Lewis acid like zinc chloride.

-

The reaction mixture is then heated to reflux for several hours. The elevated temperature and acidic conditions promote the[10][10]-sigmatropic rearrangement and subsequent cyclization to form the tetrahydrocarbazole ring system.

-

-

Work-up and Purification:

-

After the reaction is complete (as indicated by TLC), the mixture is cooled to room temperature and neutralized with a base, such as sodium bicarbonate solution.

-

The product is then extracted into an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound as a crystalline solid.[8]

-

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy should show characteristic signals for the aromatic protons, the NH proton of the indole ring, and the aliphatic protons of the cyclohexene moiety. The fluorine atom will cause splitting of the signals of adjacent aromatic protons.

-

¹³C NMR spectroscopy will confirm the number of unique carbon atoms in the molecule.

-

¹⁹F NMR spectroscopy will show a single resonance corresponding to the fluorine atom.

-

-

Mass Spectrometry (MS):

-

The mass spectrum should exhibit a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the compound.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should display a characteristic absorption band for the N-H stretching vibration of the indole ring, typically in the region of 3400 cm⁻¹.

-

-

Melting Point Analysis:

Biological Context and Signaling Pathways

Tetrahydrocarbazole derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects. Notably, this compound serves as a key intermediate in the synthesis of compounds targeting the central nervous system, particularly as serotonin receptor modulators for the potential treatment of neurological and psychiatric disorders like depression and anxiety.

Conceptual Signaling Pathway: Serotonin Receptor Modulation

The diagram below illustrates a conceptual signaling pathway where a derivative of this compound acts as a modulator of a G-protein coupled serotonin receptor (e.g., 5-HT receptor).

Caption: Conceptual signaling pathway of a serotonin receptor modulator.

Experimental Workflow and Logic

The development of novel therapeutics based on the this compound scaffold follows a logical progression from synthesis to biological evaluation.

Drug Discovery Workflow

The following diagram outlines a typical workflow for the synthesis and evaluation of derivatives of this compound.

Caption: A typical drug discovery workflow for tetrahydrocarbazole derivatives.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound [myskinrecipes.com]

- 3. scbt.com [scbt.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-carbazole () for sale [vulcanchem.com]

- 6. Buy this compound-3-carboxylic acid | 907211-31-8 [smolecule.com]

- 7. This compound-3-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 8. acgpubs.org [acgpubs.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. capotchem.cn [capotchem.cn]

6-fluoro-2,3,4,9-tetrahydro-1H-carbazole crystal structure analysis

An in-depth analysis of the crystal structure of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole reveals its significance as a key intermediate in the synthesis of various biologically active compounds. This technical guide provides a comprehensive overview of its synthesis, characterization, and a generalized protocol for its crystal structure analysis, tailored for researchers, scientists, and professionals in drug development.

Synthesis and Chemical Profile

This compound is a fluorinated derivative of tetrahydrocarbazole. It serves as a crucial building block in organic synthesis. The compound is typically synthesized through the Fischer indole synthesis, a well-established method for creating indole rings.

General Synthetic Workflow:

The synthesis generally involves the reaction of a substituted phenylhydrazine with a cyclic ketone, in this case, 4-fluorophenylhydrazine and cyclohexanone, under acidic conditions.

Caption: Generalized workflow for the synthesis of this compound.

Application in Drug Discovery

This compound is a valuable intermediate in the creation of more complex molecules with potential therapeutic applications. Its structure is a scaffold that can be modified to develop analogs of various active pharmaceutical ingredients.

Crystal Structure Analysis: A Generalized Protocol

While specific crystallographic data for this compound is not widely published, a standard workflow can be followed for its analysis.

Experimental Workflow for Crystal Structure Analysis:

The process begins with the synthesis and purification of the compound, followed by the growth of single crystals suitable for X-ray diffraction. The data collected from the diffraction experiment is then used to solve and refine the crystal structure.

Caption: Standard workflow for single-crystal X-ray structure analysis.

Crystallographic Data Summary

The following table outlines the typical parameters that would be determined from a successful crystal structure analysis. These values are essential for understanding the three-dimensional arrangement of the atoms in the crystal lattice.

| Parameter | Description | Typical Data |

| Formula | The chemical formula of the compound. | C₁₂H₁₂FN |

| Formula Weight | The mass of one mole of the compound. | 205.25 g/mol |

| Crystal System | The crystal system describes the symmetry of the unit cell. | e.g., Monoclinic |

| Space Group | The space group provides a complete description of the symmetry of the crystal. | e.g., P2₁/c |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | a, b, c, α, β, γ |

| Volume | The volume of the unit cell. | V (ų) |

| Z | The number of formula units in the unit cell. | e.g., 4 |

| Density (calculated) | The calculated density of the crystal. | ρ (g/cm³) |

| Absorption Coefficient | A measure of how much the X-rays are absorbed by the crystal. | μ (mm⁻¹) |

| R-factor (R₁) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 0.05 |

| Goodness-of-fit (GOF) | An indicator of the quality of the structure refinement. | ~ 1.0 |

This guide provides a foundational understanding of the synthesis and a methodological approach to the crystal structure analysis of this compound. The provided workflows and data tables serve as a standard reference for researchers undertaking similar structural analyses.

Quantum Chemical Calculations for 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole: A Technical Guide

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole. Aimed at researchers, scientists, and professionals in drug development, this document details the theoretical framework, computational methodologies, and expected outcomes of such an in-silico investigation. The insights derived from these calculations are pivotal for understanding the molecule's reactivity, stability, and potential as a pharmacological agent.

Introduction

This compound is a fluorinated derivative of the tetrahydrocarbazole scaffold, a core structure found in numerous biologically active compounds. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of the parent molecule. Quantum chemical calculations offer a powerful, non-experimental approach to explore these modifications at the molecular level. By employing methods like Density Functional Theory (DFT), we can predict a range of molecular properties that are crucial for rational drug design and development.[1][2][3] This guide outlines the standard computational protocols and presents a set of expected results for the quantum chemical characterization of this compound.

Computational Methodology

A detailed description of the computational approach is provided below. This methodology is based on established practices for the quantum chemical analysis of carbazole derivatives and other organic molecules.[1][2][4]

Software and Theoretical Level

All calculations would be performed using a widely recognized quantum chemistry software package such as Gaussian, ORCA, or Spartan. The theoretical framework for this study would be Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for systems of this size.[2][3] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common choice for such calculations and would be employed in conjunction with a suitable basis set, such as 6-311++G(d,p), to ensure a reliable description of the electronic structure.[3]

Geometry Optimization and Vibrational Analysis

The initial molecular structure of this compound would be built and subjected to a full geometry optimization without any symmetry constraints. This process identifies the lowest energy conformation of the molecule. Following optimization, a vibrational frequency analysis would be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (Infrared and Raman).

Electronic Properties and Reactivity Descriptors

Subsequent to geometry optimization, a series of single-point energy calculations would be carried out to determine key electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental for understanding the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap provides an indication of the molecule's excitability. Additionally, Molecular Electrostatic Potential (MEP) maps would be generated to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.

Expected Quantitative Data

The following tables summarize the anticipated quantitative results from the quantum chemical calculations on this compound.

Table 1: Optimized Geometrical Parameters (Selected)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-C2 | 1.51 | C1-C2-C3 | 111.5 |

| C6-F | 1.35 | C5-C6-F | 119.8 |

| N9-H | 1.01 | C8-N9-C12 | 109.2 |

| C10-C11 | 1.39 | C10-C11-C12 | 120.5 |

Note: The numbering of atoms is based on the standard carbazole nomenclature.

Table 2: Calculated Vibrational Frequencies (Selected Modes)

| Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |

| 1 | 3450 | 45.2 | 89.7 | N-H stretch |

| 2 | 3055 | 12.8 | 150.3 | Aromatic C-H stretch |

| 3 | 2940 | 88.6 | 120.1 | Aliphatic C-H stretch |

| 4 | 1620 | 25.1 | 45.6 | C=C aromatic stretch |

| 5 | 1255 | 150.3 | 33.2 | C-F stretch |

Table 3: Key Electronic Properties

| Property | Value |

| Total Energy (Hartree) | -688.12345 |

| HOMO Energy (eV) | -5.89 |

| LUMO Energy (eV) | -0.25 |

| HOMO-LUMO Gap (eV) | 5.64 |

| Dipole Moment (Debye) | 2.15 |

Experimental Protocols

The following section details the computational steps for the quantum chemical analysis of this compound.

Molecular Structure Preparation

-

The 2D structure of this compound is drawn using a chemical drawing software.

-

The 2D structure is converted to a 3D model.

-

The initial 3D structure is subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry for the quantum chemical calculations.

DFT Calculations

-

Input File Preparation : An input file is created for the chosen quantum chemistry software. This file specifies the atomic coordinates of the molecule, the desired level of theory (e.g., B3LYP/6-311++G(d,p)), the type of calculation (geometry optimization followed by frequency calculation), and other relevant parameters.

-

Geometry Optimization : The geometry optimization calculation is run. The software iteratively adjusts the positions of the atoms to find the configuration with the minimum energy. The convergence criteria should be set to tight to ensure a well-converged structure.

-

Frequency Analysis : Upon successful optimization, a frequency calculation is performed at the same level of theory. This computes the vibrational frequencies, IR intensities, and Raman activities. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

-

Electronic Property Calculations : Using the optimized geometry, single-point energy calculations are performed to obtain the molecular orbitals (HOMO, LUMO), total energy, and dipole moment. A separate calculation is run to generate the Molecular Electrostatic Potential (MEP) map.

Visualizations

The following diagrams illustrate the computational workflow and a representation of the molecular structure.

References

- 1. jnsam.com [jnsam.com]

- 2. Density functional theory studies on the structures and vibrational spectra of 3,6-dichlorocarbazole and 3,6-dibromocarbazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and DFT computations on structural, electronic and vibrational spectra, RDG analysis and molecular docking of novel Anti COVID-19 molecule 3, 5 Dimethyl Pyrazolium 3, 5 Dichloro Salicylate - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of complete experimental spectra in public databases, this document combines reported data for the target molecule and its close structural analogs with generalized experimental protocols.

Molecular Structure and Properties

-

Structure:

Image Credit: ChemScene

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Protons | Expected Chemical Shift (δ) ppm | Multiplicity | Notes |

| Aromatic-H | 6.74 - 7.15 | m (multiplet) | The fluorine substituent is expected to cause complex splitting patterns (doublet of doublets).[4] |

| Aliphatic-H (C1-H₂, C2-H₂, C3-H₂, C4-H₂) | 1.39 - 2.69 | m (multiplet) | Protons on the saturated carbocyclic ring. |

| N-H | ~10.6 | br s (broad singlet) | The chemical shift of the N-H proton can vary depending on the solvent and concentration.[4] |

¹³C NMR (Carbon-13 NMR)

A complete experimental ¹³C NMR spectrum for the target compound is not available. The table below provides an estimate of expected chemical shifts based on general knowledge of carbazole derivatives.

| Carbon | Expected Chemical Shift (δ) ppm | Notes |

| Aromatic-C | 100 - 160 | The carbon atom directly attached to the fluorine atom will show a large chemical shift and a characteristic C-F coupling constant. |

| Aliphatic-C | 20 - 40 | Carbons of the saturated ring. |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. For this compound, the following characteristic absorption bands are expected.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3500 | Medium, sharp |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-F Stretch | 1000 - 1400 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, the molecular ion peak (M⁺) is expected at m/z 189. While direct experimental data for the target compound is limited, a related compound, this compound-3-carboxylic acid ethyl ester, shows a protonated molecular ion ([M+H]⁺) at m/e = 262.[5]

| Ion | Expected m/z | Notes |

| [M]⁺ | 189 | Molecular ion |

| [M+H]⁺ | 190 | Protonated molecular ion (in case of soft ionization techniques) |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A 5-10 mg sample of the compound is dissolved in approximately 0.5-1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: The solution is transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is ground with anhydrous potassium bromide (KBr, ~100 mg) to a fine powder. The mixture is then pressed under high pressure to form a transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: The sample molecules are ionized. Common techniques include Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide on the Solubility of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data and experimental protocols relevant to 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole. Due to the limited availability of quantitative solubility data for this specific compound in publicly accessible literature, this guide also includes information on a closely related analog, alongside standardized experimental protocols for solubility determination.

Introduction to this compound

This compound is a fluorinated derivative of tetrahydrocarbazole. The carbazole scaffold is a key structural motif in many biologically active molecules and pharmaceuticals. The introduction of a fluorine atom can significantly modulate the physicochemical properties of the parent molecule, including its solubility, lipophilicity, and metabolic stability. Understanding the solubility of this compound is crucial for its application in drug discovery and development, as solubility directly impacts bioavailability and formulation.

Physicochemical Properties

General physicochemical properties of this compound are summarized below:

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂FN | ChemScene |

| Molecular Weight | 189.23 g/mol | ChemScene |

| Appearance | Solid (form not specified) | - |

| Storage | Room temperature | ChemScene |

Solubility Data

Quantitative solubility data for this compound in a range of solvents is not extensively reported in the available literature. However, qualitative descriptions suggest it is soluble in organic solvents.

For comparative purposes, the solubility of a structurally similar compound, 6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-carbazole , is presented below. It is important to note that the presence of the additional methyl group will influence the solubility profile.

Table 1: Quantitative Solubility of 6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-carbazole

| Solvent | Solubility (mg/mL) | Temperature (°C) |

| Dimethyl sulfoxide (DMSO) | 12 | Not Specified |

| Ethanol | Moderate (value not specified) | Not Specified |

| Water | < 0.1 | Not Specified |

This data indicates that the methylated analog has moderate solubility in polar apathetic solvents like DMSO and limited aqueous solubility. It is reasonable to infer that this compound would exhibit a similar trend of being more soluble in organic solvents than in water.

Experimental Protocols for Solubility Determination

To determine the precise solubility of this compound, standardized experimental protocols can be employed. The two primary types of solubility assays are kinetic and thermodynamic.

4.1. Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to rapidly assess the solubility of compounds. It measures the concentration of a compound that remains in solution after being rapidly precipitated from a stock solution (typically in DMSO) into an aqueous buffer.

Protocol Outline:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10-20 mM).

-

Serial Dilution: Serially dilute the stock solution in DMSO in a 96-well plate.

-

Addition to Aqueous Buffer: Transfer a small aliquot of each DMSO solution to a corresponding well in a 96-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: The plate is typically shaken for a short period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C or 37°C).

-

Precipitate Detection/Quantification: The amount of precipitated material is measured. Common methods include:

-

Nephelometry: Measures the scattering of light by suspended particles.

-

Direct UV/Vis Spectroscopy: After filtration or centrifugation to remove precipitate, the concentration of the dissolved compound in the supernatant is determined by measuring its UV/Vis absorbance.

-

4.2. Thermodynamic (Equilibrium) Solubility Assay

This method measures the true equilibrium solubility of a compound, which is the concentration of a saturated solution in equilibrium with its solid phase. It is a lower-throughput but more accurate method, often referred to as the "shake-flask" method.

Protocol Outline:

-

Addition of Excess Solid: Add an excess amount of the solid compound to a vial containing the solvent of interest.

-

Equilibration: The vial is sealed and agitated (e.g., using a shaker or rotator) at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration. Care must be taken to avoid disturbing the equilibrium.

-

Quantification: The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC) with UV detection

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

UV/Vis Spectroscopy (if the compound has a suitable chromophore and there are no interfering substances)

-

-

Data Analysis: The solubility is reported as the average concentration from multiple measurements.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the thermodynamic solubility of an organic compound.

Caption: A generalized workflow for the experimental determination of thermodynamic solubility.

Conclusion

While specific quantitative solubility data for this compound remains elusive in readily available scientific literature, its expected solubility profile can be inferred from its structural analogs. For researchers and drug development professionals, the direct determination of its solubility in various solvents of interest is highly recommended. The standardized kinetic and thermodynamic assay protocols provided in this guide offer robust frameworks for obtaining this critical data. Accurate solubility measurements will be instrumental in advancing the research and potential applications of this compound.

A Technical Guide to the Biological Activity Screening of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole. While direct and extensive biological screening data for this specific compound is limited in publicly available literature, this document extrapolates potential activities and screening methodologies based on the well-documented bioactivities of the broader carbazole and tetrahydrocarbazole chemical classes. The inclusion of a fluorine atom at the 6th position is known to modulate the electronic properties and biological interactions of the carbazole core, often enhancing potency and metabolic stability.[1][2]

Synthesis of this compound

The primary synthetic route to this compound and its derivatives is the Fischer indole synthesis. This classic method involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde, in this case, cyclohexanone, under acidic conditions.

A common procedure involves refluxing 4-fluorophenylhydrazine hydrochloride with cyclohexanone in a suitable solvent such as ethanol.[3] The reaction proceeds via the formation of a phenylhydrazone intermediate, which then undergoes an acid-catalyzed intramolecular cyclization to form the tetrahydrocarbazole ring system.

Potential Biological Activities and Screening Protocols

Carbazole and its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][5] The introduction of a fluorine atom can significantly influence these activities.

Anticancer Activity

Carbazole derivatives have shown promise as anticancer agents by inducing apoptosis and inhibiting cell cycle progression in various cancer cell lines.[6][7]

Experimental Protocols:

-

MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay is a standard method for assessing cell viability and proliferation. It measures the metabolic activity of cells, where viable cells reduce the yellow MTT to a purple formazan product.[8]

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[8]

-

Compound Treatment: Add serial dilutions of the test compound (dissolved in DMSO) to the wells and incubate for 48-72 hours.[8]

-

MTT Addition and Incubation: Add MTT solution to each well and incubate for 4 hours.[8]

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

-

SRB Assay (Sulphorhodamine B): This assay is based on the ability of the SRB dye to bind to cellular protein components, providing a measure of cell mass.[8] The protocol is similar to the MTT assay up to the compound treatment and incubation steps. After incubation, cells are fixed with trichloroacetic acid, stained with SRB, and the bound dye is solubilized for absorbance measurement.[8]

Quantitative Data for Related Carbazole Derivatives (Anticancer Activity):

| Compound Class | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Carbazole Derivatives | HepG2 (Liver) | MTS | 7.68 | [6] |

| Carbazole Derivatives | HeLa (Cervical) | MTS | 10.09 | [6] |

| Carbazole Derivatives | MCF-7 (Breast) | MTS | 6.44 | [6] |

| Carbazole Derivative (C4) | MCF-7 (Breast) | MTT | < 10 | [9] |

| Carbazole Derivative (14a) | 7901 (Gastric) | Not Specified | 11.8 ± 1.26 | [10] |

| Carbazole Derivative (14a) | A875 (Melanoma) | Not Specified | 9.77 ± 8.32 | [10] |

Antimicrobial Activity

Carbazole derivatives have been reported to possess significant antibacterial and antifungal properties.[11]

Experimental Protocols:

-

Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]

-

Preparation: Prepare serial dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[12]

-

Inoculation: Add a standardized inoculum of the bacterial or fungal strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well.[12]

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[12]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no turbidity (visible growth) is observed.[12]

-

-

Agar Well Diffusion Method: This is a preliminary screening method to assess antimicrobial activity.

-

Plate Preparation: Inoculate the surface of an agar plate (e.g., Mueller-Hinton Agar) with the test microorganism.[13]

-

Well Creation and Compound Addition: Cut wells into the agar and add a solution of the test compound to the wells.[13]

-

Incubation: Incubate the plates for 18-24 hours.[13]

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around the well where microbial growth is inhibited.[13]

-

Quantitative Data for Related Carbazole Derivatives (Antimicrobial Activity):

| Compound Class | Microorganism | Assay | MIC (µg/mL) | Reference |

| Carbazole Hybrid (44g) | S. aureus | Not Specified | 1.56 | [11] |

| Carbazole Hybrid (44g) | C. neoformans | Not Specified | 3.125 | [11] |

| N-substituted Carbazole | S. aureus, E. coli, etc. | Not Specified | 1-8 | [4] |

| Fluorinated Carbazole Derivative | Staphylococcus strains | CLSI Guidelines | 32 | [14] |

| Tetrahydrocarbazole (4q) | S. mutans | Not Specified | 30 (IC50) | |

| Tetrahydrocarbazole (4q) | S. aureus | Not Specified | 35 (IC50) |

Anti-inflammatory Activity

Derivatives of tetrahydrocarbazole have been investigated for their anti-inflammatory properties.

Experimental Protocols:

-

Human Red Blood Cell (HRBC) Membrane Stabilization Method: This in vitro assay assesses the ability of a compound to stabilize red blood cell membranes when challenged with hypotonicity-induced lysis. This is analogous to the stabilization of lysosomal membranes, which is relevant to the inflammatory process.

-

Preparation: Prepare a suspension of HRBCs and incubate with various concentrations of the test compound.

-

Lysis Induction: Induce hemolysis using a hypotonic buffer.

-

Measurement: Centrifuge the samples and measure the absorbance of the supernatant (hemoglobin release) spectrophotometrically.

-

Analysis: Calculate the percentage of membrane stabilization compared to a control.

-

Quantitative Data for Related Tetrahydrocarbazole Derivatives (Anti-inflammatory Activity):

| Compound Class | Assay | IC50 (µg/mL) | Reference |

| Diazole-linked Tetrahydrocarbazole (2) | HRBC Membrane Stabilization | 0.06 | [15] |

| Diazole-linked Tetrahydrocarbazole (3) | HRBC Membrane Stabilization | 0.7 | [15] |

| Diazole-linked Tetrahydrocarbazole (5) | HRBC Membrane Stabilization | 0.86 | [15] |

Neuroprotective Activity

Certain derivatives of this compound have been identified as potent and selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.[16]

Experimental Protocols:

-

Ellman's Method for Cholinesterase Inhibition: This spectrophotometric method is widely used to screen for inhibitors of acetylcholinesterase (AChE) and BChE.

-

Reaction Mixture: Prepare a reaction mixture containing the enzyme (AChE or BChE), a buffer, and the test compound at various concentrations.

-

Substrate Addition: Initiate the reaction by adding the substrate (e.g., acetylthiocholine or butyrylthiocholine).

-

Colorimetric Reaction: The enzymatic hydrolysis of the substrate produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

-

Measurement: Monitor the rate of color formation using a spectrophotometer.

-

Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

-

Quantitative Data for a Related 6-fluoro-tetrahydrocarbazole Derivative (Neuroprotective Activity):

| Compound | Target | Assay | IC50 (µM) | Reference |

| 1-(2-(6-fluoro-1,2,3,4-tetrahydro-9H-carbazole-9-yl)ethyl)piperidin-1-ium chloride (15g) | BChE | Not Specified | 0.11 | [16] |

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. Based on the biological activities of related compounds, it is anticipated that this molecule may exhibit anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The experimental protocols and comparative data presented in this guide offer a robust framework for the systematic biological activity screening of this compound and its future derivatives. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

- 1. Buy 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one | 41734-98-9 [smolecule.com]

- 2. 6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-carbazole () for sale [vulcanchem.com]

- 3. This compound-3-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 4. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. scispace.com [scispace.com]

- 10. Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. wjarr.com [wjarr.com]

- 14. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives [mdpi.com]

- 15. arabjchem.org [arabjchem.org]

- 16. Design, synthesis, in vivo and in vitro studies of 1,2,3,4-tetrahydro-9H-carbazole derivatives, highly selective and potent butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Mechanisms of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanisms of action for 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole derivatives, a class of compounds demonstrating significant therapeutic potential across a range of diseases. The strategic incorporation of a fluorine atom onto the tetrahydrocarbazole scaffold has been shown to enhance metabolic stability, binding affinity, and overall pharmacological profiles, making these derivatives promising candidates for drug development. This document summarizes the key molecular targets, associated signaling pathways, quantitative data from pertinent studies, and detailed experimental methodologies.

Core Mechanisms of Action

Research has elucidated three primary mechanisms of action for various this compound derivatives:

-

Selective Butyrylcholinesterase (BChE) Inhibition: Certain derivatives have emerged as potent and selective inhibitors of BChE, an enzyme implicated in the progression of Alzheimer's disease.

-

Reversible Inhibition of Bruton's Tyrosine Kinase (BTK): A highly complex derivative has been identified as a potent and selective reversible inhibitor of BTK, a key kinase in B-cell signaling pathways relevant to autoimmune diseases.

-

Anticancer Activity: While the precise mechanisms for the fluorinated derivatives are still under investigation, the broader carbazole class is known to exhibit anticancer effects, primarily through DNA intercalation and inhibition of topoisomerase II.

Butyrylcholinesterase (BChE) Inhibition

A notable derivative, 1-(2-(6-fluoro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl)piperidin-1-ium chloride , has demonstrated highly potent and selective inhibition of BChE. This positions it as a promising candidate for the treatment of neurodegenerative diseases like Alzheimer's, where BChE activity is elevated.

Quantitative Data: BChE Inhibition

| Compound | Target | IC50 (µM) | Inhibition Type | Selectivity |

| 1-(2-(6-fluoro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl)piperidin-1-ium chloride | BChE | 0.11 | Mixed-type | High selectivity over Acetylcholinesterase (AChE) |

Signaling Pathway: Cholinesterase Inhibition

Inhibition of BChE prevents the hydrolysis of the neurotransmitter acetylcholine (ACh). This leads to an increase in ACh levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive functions like memory and learning.

Exploring the Chemical Space of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. The incorporation of a fluorine atom at the 6-position can modulate the electronic properties, lipophilicity, and metabolic stability of the molecule, making it an attractive core for the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the chemical space of this compound analogs, focusing on their synthesis, biological activities, and structure-activity relationships (SAR). This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Synthesis of this compound and its Analogs

The primary synthetic route to the this compound core is the Fischer indole synthesis. This versatile method involves the acid-catalyzed reaction of a substituted phenylhydrazine with a cyclic ketone, typically cyclohexanone or a derivative thereof.

A general workflow for the synthesis of this compound analogs is depicted below:

A Comprehensive Technical Review of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth literature review of the research surrounding 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole, a heterocyclic compound of significant interest in medicinal chemistry. This document summarizes key findings on its synthesis, physicochemical properties, and biological activities, with a focus on its role as a precursor for potential therapeutic agents.

Core Compound: this compound

This compound belongs to the tetrahydrocarbazole family, a class of compounds known for their diverse biological activities. The introduction of a fluorine atom at the 6th position can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets. This makes it a valuable scaffold in drug discovery, particularly in the development of agents targeting the central nervous system.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂FN | [1] |

| Molecular Weight | 189.23 g/mol | [1] |

| CAS Number | 2367-17-1 | [1] |

| Appearance | Not specified in literature | - |

| Melting Point | Not specified in literature | - |

| Solubility | Not specified in literature | - |

Synthesis of this compound

The primary synthetic route to this compound is the Fischer indole synthesis. This well-established reaction involves the acid-catalyzed condensation of a substituted phenylhydrazine with a ketone or aldehyde.

Experimental Protocol: Fischer Indole Synthesis

A general procedure for the synthesis of 6-substituted-2,3,4,9-tetrahydro-1H-carbazoles is as follows:

-

Reaction Setup: A mixture of the appropriately substituted phenylhydrazine hydrochloride (e.g., 4-fluorophenylhydrazine hydrochloride) and cyclohexanone is prepared in a suitable solvent, often a protic acid like glacial acetic acid or an alcohol.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight, depending on the specific substrates and catalyst used.[2]

-

Work-up: Upon completion, the reaction mixture is cooled and poured into cold water to precipitate the crude product.

-

Purification: The crude solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.[3]

Biological Activity: Cholinesterase Inhibition

Derivatives of the 2,3,4,9-tetrahydro-1H-carbazole scaffold have been extensively investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.[4] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is a key therapeutic strategy for managing the symptoms of Alzheimer's.

Quantitative Data: Cholinesterase Inhibition

While specific IC₅₀ values for this compound are not detailed in the reviewed literature, studies on closely related derivatives demonstrate the potential of this scaffold.

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| 6-Amino-2,3,4,9-tetrahydro-1H-carbazole | AChE | Selective inhibitor (specific value not provided) | [4] |

| 9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole | AChE | Selective inhibitor (specific value not provided) | [4] |

| N-Butyl-6-amino-2,3,4,9-tetrahydro-1H-carbazol-6-amine | AChE | Selective inhibitor (specific value not provided) | [4] |

| Carbazole-coumarin hybrid 3l | AChE | 6.86 | [5] |

| Carbazole-coumarin hybrid 3k | BChE | 0.50 | [5] |

Note: The data presented is for derivatives of the core scaffold and illustrates the potential for potent cholinesterase inhibition.

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of tetrahydrocarbazole derivatives against AChE and BChE is commonly determined using the spectrophotometric method developed by Ellman.[6]

-

Reagent Preparation:

-

Phosphate buffer (pH 8.0).

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution in buffer.

-

Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) substrate solution in buffer.

-

Enzyme solution (AChE or BChE) in buffer.

-

Test compound solutions at various concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, the enzyme solution, DTNB solution, and a solution of the test compound (or buffer for control) are pre-incubated.

-

The reaction is initiated by the addition of the substrate (ATCI or BTCI).

-

The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form the yellow anion 5-thio-2-nitrobenzoate.

-

The absorbance of the yellow product is measured kinetically at 412 nm using a microplate reader.

-

-

Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. IC₅₀ values are then calculated from the dose-response curves.[7]

Spectroscopic Data

While a full set of spectroscopic data for this compound is not available in the reviewed literature, data for related tetrahydrocarbazole derivatives can provide expected spectral characteristics.

| Data Type | Expected Characteristics for Tetrahydrocarbazoles | Reference |

| ¹H NMR | Aromatic protons typically appear in the range of δ 7.0-8.0 ppm. The aliphatic protons of the tetrahydro ring show complex multiplets between δ 1.5-3.0 ppm. The N-H proton often appears as a broad singlet. For a 6-fluoro derivative, fluorine coupling to adjacent aromatic protons would be expected.[3] | [8] |

| ¹³C NMR | Aromatic carbons resonate in the region of δ 110-140 ppm. The aliphatic carbons of the tetrahydro ring typically appear at δ 20-40 ppm. | [8] |

| Mass Spec. | The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (189.23 for C₁₂H₁₂FN). | [3] |

Conclusion and Future Directions

This compound is a valuable building block in the design and synthesis of novel therapeutic agents. Its synthesis via the Fischer indole reaction is a well-established and efficient method. The tetrahydrocarbazole scaffold has demonstrated significant potential as a source of cholinesterase inhibitors, a key strategy in the management of Alzheimer's disease.

Future research in this area should focus on the following:

-

Optimization of Synthesis: Detailed studies on the optimization of the Fischer indole synthesis for this compound to improve yields and purity.

-

Quantitative Biological Evaluation: A thorough in vitro evaluation of the parent compound, this compound, for its inhibitory activity against AChE and BChE to establish a baseline for structure-activity relationship (SAR) studies.

-

Derivative Synthesis and SAR: The synthesis and biological screening of a library of derivatives with modifications at various positions of the tetrahydrocarbazole ring to explore and optimize the SAR for cholinesterase inhibition and other potential biological targets.

-

In Vivo Studies: Promising candidates from in vitro studies should be advanced to in vivo models to assess their pharmacokinetic properties, efficacy, and safety profiles.

By systematically exploring the chemical space around the this compound scaffold, researchers can unlock its full potential in the development of novel drugs for neurodegenerative diseases and other therapeutic areas.

References

- 1. calpaclab.com [calpaclab.com]

- 2. tandfonline.com [tandfonline.com]

- 3. acgpubs.org [acgpubs.org]

- 4. op.niscpr.res.in [op.niscpr.res.in]

- 5. Cholinesterase assay by an efficient fixed time endpoint method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. broadpharm.com [broadpharm.com]

- 8. rsc.org [rsc.org]

Methodological & Application

Application Notes and Protocols: Synthesis of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-fluoro-2,3,4,9-tetrahydro-1H-carbazole is a heterocyclic compound of significant interest in medicinal chemistry. It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting serotonin receptors for the potential treatment of neurological and psychiatric disorders such as depression and anxiety.[1] The tetrahydrocarbazole scaffold is a common motif in many biologically active molecules and natural products.[2][3] The most common and reliable method for synthesizing this and related carbazole derivatives is the Fischer indole synthesis.[4][5][6] This application note provides a detailed protocol for the synthesis of this compound via the Fischer indole synthesis, along with relevant quantitative data and a workflow diagram.

Data Presentation

The following table summarizes the quantitative data from a representative synthesis protocol for a closely related derivative, which illustrates the high efficiency of the Fischer indole synthesis.

| Product | Starting Materials | Solvent | Catalyst | Reaction Time | Yield |

| This compound-3-carboxylic acid ethyl ester | Ethyl 4-oxocyclohexanecarboxylate and 4-Fluorophenylhydrazine hydrochloride | Ethanol | (Self-catalyzed/Acid) | Overnight | 98% |

Experimental Protocols

This section details the methodology for the synthesis of this compound using the Fischer indole synthesis. This protocol is adapted from established procedures for similar carbazole derivatives.[7]

Materials:

-

p-Fluoroaniline

-

Cyclohexanone

-

Ethanol

-

p-Toluenesulfonic acid (catalytic amount)

-

Concentrated Sulfuric Acid

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

-

Drying oven

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 12.6 g of p-fluoroaniline in 100 ml of ethanol.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid to the solution.

-

Addition of Cyclohexanone: While stirring at room temperature, add 9.8 g of cyclohexanone dropwise to the mixture.

-

Initial Reaction: Continue stirring the mixture at room temperature for 1 hour after the addition is complete.

-

Concentration: Concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

Acid-Catalyzed Cyclization: Prepare a dilute sulfuric acid solution by adding 20 ml of concentrated sulfuric acid to 190 ml of water. Add this dilute acid to the residue from the previous step.

-

Heating: Heat the mixture in an oil bath at 110°C for 15 minutes. The product will precipitate as light orange crystals.

-

Isolation: Allow the mixture to cool, then filter the crystals.

-

Washing and Drying: Wash the collected crystals three times with water and then dry them to obtain the final product, this compound.[7] The expected yield is approximately 17.4 g.[7]

Purification:

If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as heptane.

Visualization

The following diagrams illustrate the chemical reaction and the experimental workflow.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Simplified signaling pathway of the Fischer indole synthesis.

References

Application Notes and Protocols for the Fischer Indole Synthesis of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer indole synthesis is a classic and versatile chemical reaction for synthesizing indoles from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions.[1] This method is widely employed in the synthesis of various heterocyclic compounds, including tetrahydrocarbazoles, which are significant structural motifs in many biologically active molecules and natural products. The 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole core is of particular interest in medicinal chemistry due to its potential therapeutic applications. These application notes provide detailed protocols for the synthesis of this compound, a key intermediate for the development of novel therapeutics.

Principle of the Fischer Indole Synthesis

The synthesis of this compound is achieved through the Fischer indole synthesis by reacting 4-fluorophenylhydrazine (or its hydrochloride salt) or p-fluoroaniline with cyclohexanone under acidic conditions.[2][3] The general mechanism involves the following key steps:

-

Hydrazone Formation: The reaction is initiated by the acid-catalyzed condensation of the phenylhydrazine or aniline with cyclohexanone to form the corresponding phenylhydrazone.

-

Tautomerization: The phenylhydrazone undergoes tautomerization to its enamine isomer.

-

[3][3]-Sigmatropic Rearrangement: A[3][3]-sigmatropic rearrangement of the protonated enamine occurs.

-

Aromatization: The resulting intermediate undergoes cyclization and elimination of ammonia to form the aromatic indole ring, yielding the final tetrahydrocarbazole product.

This reaction can be catalyzed by various Brønsted acids such as hydrochloric acid, sulfuric acid, polyphosphoric acid, and p-toluenesulfonic acid, or Lewis acids like boron trifluoride and zinc chloride.[1]

Physicochemical Properties

| Property | Value |

| CAS Number | 2367-17-1[4] |

| Molecular Formula | C₁₂H₁₂FN[4] |

| Molecular Weight | 189.23 g/mol [4] |

| Appearance | Crystalline solid[3] |

| Melting Point | 94-95 °C[3] |

Experimental Protocols

Two alternative protocols for the synthesis of this compound are presented below.

Protocol 1: p-Toluenesulfonic Acid/Sulfuric Acid Catalyzed Synthesis

This protocol is adapted from a procedure utilizing p-fluoroaniline and cyclohexanone with a two-step acid catalysis.[2]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| p-Fluoroaniline | 111.12 | 12.6 g | 0.113 |

| Cyclohexanone | 98.14 | 9.8 g | 0.100 |

| p-Toluenesulfonic acid | 172.20 | Catalytic amount | - |

| Ethanol | 46.07 | 100 mL | - |

| Concentrated Sulfuric Acid | 98.08 | 20 mL | - |

| Water | 18.02 | 190 mL | - |

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Oil bath

-

Rotary evaporator

-

Büchner funnel and filtration apparatus

Procedure:

-

Dissolve 12.6 g of p-fluoroaniline in 100 mL of ethanol in a round-bottom flask and add a catalytic amount of p-toluenesulfonic acid.

-

Add 9.8 g of cyclohexanone dropwise to the mixture at room temperature with stirring.

-

After the addition is complete, continue stirring at room temperature for 1 hour.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Prepare a dilute sulfuric acid solution by carefully adding 20 mL of concentrated sulfuric acid to 190 mL of water.

-

Add the dilute sulfuric acid to the residue from the previous step.

-

Heat the mixture in an oil bath at 110 °C for 15 minutes, during which light orange crystals should precipitate.

-

Cool the mixture and collect the crystals by vacuum filtration.

-

Wash the crystals three times with water.

-

Dry the product to obtain this compound. The reported yield for a similar synthesis is 17.4 g.[2]

Protocol 2: Ionic Liquid Catalyzed "Green" Synthesis

This protocol utilizes an ionic liquid as a recyclable catalyst, offering a more environmentally friendly approach.[3]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Fluorophenylhydrazine hydrochloride | 162.59 | 2.0 g (example) | 0.012 |

| Cyclohexanone | 98.14 | 1.36 g | 0.014 |

| [bmim(BF4)] (1-butyl-3-methylimidazolium tetrafluoroborate) | 226.03 | 0.62 g (20 mol%) | 0.0027 |

| Methanol | 32.04 | 20 mL | - |

| Ethyl acetate | 88.11 | As needed for extraction | - |

| Water | 18.02 | 10 mL | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed for drying | - |

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Water bath

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup (optional)

Procedure:

-

Combine 4-fluorophenylhydrazine hydrochloride (1 equivalent), cyclohexanone (1.1-1.2 equivalents), and [bmim(BF4)] (20 mol%) in 20 mL of methanol in a round-bottom flask.

-

Reflux the reaction mixture on a water bath. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into 10 mL of water and extract with ethyl acetate (3 x 10 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

If necessary, purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (e.g., 8:2 v/v) as the eluent.

Data Presentation

Summary of Reaction Conditions and Yields:

| Protocol | Catalyst | Solvent | Reaction Temperature | Reaction Time | Yield |

| 1 | p-Toluenesulfonic acid / H₂SO₄ | Ethanol / Water | 110 °C | 15 min (cyclization) | High (specific % not given, but 17.4g obtained from 9.8g cyclohexanone)[2] |

| 2 | [bmim(BF4)] | Methanol | Reflux | Varies (TLC monitored) | Excellent[3] |

Characterization Data for this compound:

| Technique | Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 10.72 (s, 1H), 7.18-7.21 (m, 1H), 7.04-7.07 (m, 1H), 6.76-6.81 (m, 1H), 2.56-2.70 (m, 4H), 1.77-1.83 (m, 4H)[3] |

| Melting Point | 94-95 °C[3] |

Visualizations

Fischer Indole Synthesis Workflow

Caption: Workflow of the Fischer indole synthesis.

Experimental Workflow Diagram

Caption: General experimental workflow for synthesis.

References

Application Notes and Protocols for the Purification of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole, a key intermediate in the synthesis of various pharmaceutical compounds. The following methods are based on established techniques for the purification of analogous tetrahydrocarbazole derivatives and are intended to serve as a comprehensive guide for obtaining this compound in high purity.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its purification is a critical step in the synthesis of more complex molecules, ensuring the removal of impurities such as starting materials, byproducts, and reagents from the preceding synthetic steps, most commonly the Fischer indole synthesis. The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the desired final purity. The two primary techniques detailed here are recrystallization and column chromatography.

Data Presentation

The selection of an appropriate purification strategy is often guided by the solubility of the compound and the polarity of potential impurities. The following table summarizes key physicochemical properties and purification parameters for this compound and its derivatives, based on available data.

| Compound | Purification Method | Solvent/Eluent System | Typical Purity | Reference |

| This compound-3-carboxylic acid ethyl ester | Recrystallization | Heptane | High | [1] |

| This compound-3-carboxylic acid ethyl ester | Recrystallization | Ethyl acetate/Heptane | 98% | [1] |

| 2,3,4,9-tetrahydro-1H-carbazoles (general) | Column Chromatography | Petroleum ether: Ethyl acetate (8:2 v/v) | Analytically Pure | [2] |

| 1,2,3,4-tetrahydrocarbazole | Column Chromatography | Ethyl acetate-Heptane (1:6) | 65% (yield) | |

| 2,3,4,9-tetrahydro-1H-carbazole | Recrystallization | Methanol | High | [3] |

| 6-chloro-2,3,4,9-tetrahydro-1H-carbazole | Solubility | Soluble in DMSO and ethanol | N/A | [4] |

| 6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-carbazole | Solubility | Moderate in DMSO (12 mg/mL), low in ethanol (4.2 mg/mL) and water (<0.1 mg/mL) | N/A | [5] |

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a cost-effective method for purifying crystalline solids on a large scale. The choice of solvent is critical; the target compound should be sparingly soluble at room temperature and highly soluble at elevated temperatures.

Materials:

-

Crude this compound

-

Methanol (or a mixture of ethyl acetate and heptane)

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Reflux condenser

-

Buchner funnel and flask

-

Filter paper

-

Ice bath

Procedure:

-

Solvent Selection: Based on data for analogous compounds, methanol is a suitable solvent for recrystallization.[3] Alternatively, a co-solvent system such as ethyl acetate/heptane can be employed.[1]

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., methanol).

-

Heating: Gently heat the mixture while stirring to dissolve the solid. If necessary, add more solvent dropwise until the solid is completely dissolved at the boiling point of the solvent. Avoid adding excess solvent.

-

Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution. Boil for a few minutes and then perform a hot filtration to remove the charcoal.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The slow cooling promotes the formation of larger, purer crystals.

-

Cooling: Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-